molecular formula C13H22ClNO2 B565513 N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate CAS No. 1126272-77-2

N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate

Cat. No. B565513
CAS RN: 1126272-77-2
M. Wt: 259.774
InChI Key: HEVKFRBDENHXII-UHFFFAOYSA-N
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Description

“N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate” is a chemical compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 . It is used in infectious disease research and is categorized under antifungals . It has also been tested for antibacterial activity against Candida albicans, Staphylococcus aureus, and Escherichia coli .


Molecular Structure Analysis

The IUPAC name of the compound is 1-chloro-2,2,6,6-tetramethyl-4-piperidinyl 2-methylacrylate . The InChI code is 1S/C13H22ClNO2/c1-9(2)11(16)17-10-7-12(3,4)15(14)13(5,6)8-10/h10H,1,7-8H2,2-6H3 .

Scientific Research Applications

  • Biocidal Coatings on Cotton Fabric : N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate, as part of N-halamine copolymers, has been used in biocidal coatings on cotton fabrics. These coatings, applied via a layer-by-layer assembly technique, showed significant biocidal activities against bacteria such as Staphylococcus aureus and Escherichia coli (Cerkez et al., 2011).

  • Photo-Oxidation of Polypropylene : The monomers, homopolymers, and copolymers of this compound have been studied for their stabilizing effect on the photo-oxidation of polypropylene, enhancing its durability (Chmela et al., 1985).

  • Synthesis of Star and Graft Copolymers : This compound has been used in the synthesis of star homopolymers of methyl methacrylate and graft copolymers of polystyrene and poly(t-butyl methacrylate), employing atom transfer radical polymerization techniques (Moschogianni et al., 2001).

  • Temperature and pH-Responsive Polymers : this compound was utilized in creating polymers that exhibit temperature and pH responsiveness. These polymers showed interactions among nitroxide radicals and protonated amine groups (Naveed et al., 2020).

  • Electrode-Active Layers in Batteries : Copolymers of this compound have been used to create electrode-active layers in batteries, showing promise for rechargeable devices (Takahashi et al., 2015).

  • Antibacterial Biofilm Control : In the form of cationic polymeric N-halamines, this compound has been shown to be effective in binding onto biofilms and inactivating adherent bacteria, with potential applications in antimicrobial coatings (Jing et al., 2018).

  • Radical Polymer Brushes as Catalysts : Radical polymer brushes derived from this compound have been studied as catalysts for the oxidation of primary alcohols to aldehydes, showcasing their catalytic properties and recycling performances (Shaojie et al., 2017).

  • Cathode Material in Lithium Rechargeable Batteries : This compound has been used in creating cathode materials for lithium rechargeable batteries, demonstrating high capacity and good cycle life (Guo et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for “N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate” suggests wearing personal protective equipment/face protection and ensuring adequate ventilation. It also advises avoiding ingestion and inhalation .

properties

IUPAC Name

(1-chloro-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-9(2)11(16)17-10-7-12(3,4)15(14)13(5,6)8-10/h10H,1,7-8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVKFRBDENHXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC(N(C(C1)(C)C)Cl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700525
Record name 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1126272-77-2
Record name 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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